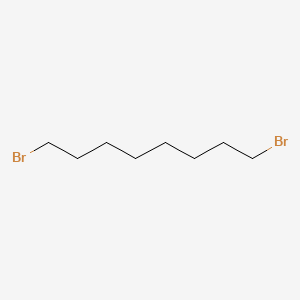
1,8-ジブロモオクタン
概要
説明
1,8-Dibromooctane, also known as 1,8-dibromooctyl bromide, is an organobromine compound that has a variety of applications in the scientific and industrial fields. 1,8-Dibromooctane is a colorless liquid with a boiling point of 85-86 °C and a melting point of -2 °C. It is a non-flammable, non-volatile, and non-toxic compound. 1,8-Dibromooctane is used primarily as a precursor in the synthesis of other organobromine compounds, as well as in the production of polymers and other materials.
科学的研究の応用
有機光起電 (OPV)
1,8-ジブロモオクタンは、ポリ[[4,8-ビス[(2-エチルヘキシル)オキシ]ベンゾ[1,2-b:4,5-b’]ジチオフェン-2,6-ジイル][3-フルオロ-2-[(2-エチルヘキシル)カルボニル]チエノ[3,4-b]チオフェンジイル]]:[6,6]-フェニルC71-ブチル酸メチルエステルの合成における添加剤として使用されます。この化合物は、有機光起電の開発において重要です {svg_1}。OPVは、有機エレクトロニクス(導電性有機ポリマーまたは光吸収と電荷輸送のための小さな有機分子を使用するエレクトロニクスの分野)を利用した太陽電池技術の一種であり、光起電効果により太陽光から電気を生成します。
ビス-ブロモ化アルカンの合成
1,8-ジブロモオクタンは、(1,4-ビス-(8-ブロモオクチルオキシ)-ベンゼン)の調製における前駆体として役立ちます {svg_2}。この化合物は、ビス-ブロモ化アルカンの例であり、有機合成において、特に種々のカップリング反応を通じてより大きく、より複雑な分子を生成する際に中間体として頻繁に使用されます。
振動分光法
この化合物は、フーリエ変換赤外分光法(FT-IR)やラマン分光法などの振動分光法を使用して、液相でのコンフォメーション挙動について研究されてきました {svg_3}。これらの研究は、分子構造とダイナミクスを理解するのに役立ち、これは目的の物理的および化学的特性を備えた材料を設計するために不可欠です。
カルバメート系神経剤の合成
1,8-ジブロモオクタンは、カルバメート系神経剤EA-3990とオクタメチレン-ビス(5-ジメチルカルバモキシイソキノリニウムブロミド)の合成に使用されます {svg_4}。これらの薬剤は、生物系への潜在的な影響について研究されており、解毒剤と防御対策の開発に貢献しています。
液相コンフォメーション解析
1,8-ジブロモオクタンは、液相において、正規座標解析を使用して研究されている、最も可能性の高い4つのコンフォメーションで存在すると予想されます {svg_5}。この解析は、計算化学の分野に貢献しており、シミュレーションと計算を使用して分子の挙動を予測しています。
非適合性研究
1,8-ジブロモオクタンの化学的性質、例えば水との非混和性、強酸化剤および強塩基との非適合性は、実験室での安全な取り扱いと保管のために重要です {svg_6}。これらの性質を理解することは、研究者がこの化合物を含む実験を安全に実施するために不可欠です。
力場計算の精緻化
すでに研究されている低級鎖ブロモアルカンから転移された力場は、1,8-ジブロモオクタンに対して観測された赤外およびラマン周波数を計算された周波数に合わせるために精緻化されています {svg_7}。このアプリケーションは、分子モデリングの分野において重要であり、力場は分子間相互作用と挙動を予測する上で重要な役割を果たしています。
ポテンシャルエネルギー分布(PED)計算
分子の各振動モードについて、1,8-ジブロモオクタンの想定されるコンフォメーションのポテンシャルエネルギー分布が計算されます {svg_8}。PED計算は、分子振動とそれらが分子の安定性と反応性に与える影響を研究する上で重要です。
Safety and Hazards
将来の方向性
1,8-Dibromooctane has been used as an additive in the preparation of certain polymers, which find application in the fabrication of organic photovoltaics . This suggests potential future directions in the field of renewable energy. Additionally, a paper discusses the use of non-conjugated electrolytes, developed through the quaternization of diethylenetriamine derivatives with 1,8-dibromooctane, as low-cost, thickness-insensitive, and low-temperature processable electron transporting layers for organic solar cells .
作用機序
Target of Action
1,8-Dibromooctane is a chemical compound used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It is also used as an additive in the preparation of certain polymers . Therefore, its primary targets are the components involved in these synthesis processes.
Mode of Action
It is known that it can be obtained by the hydrobromination of cyclooctene with sulfuric acid and catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly acting as a brominating agent to facilitate the formation of carbon-bromine bonds.
生化学分析
Biochemical Properties
1,8-Dibromooctane plays a significant role in biochemical reactions, particularly in the synthesis of carbamate nerve agents such as EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the hydrobromination of cyclooctene, where it acts as a substrate in the presence of sulfuric acid and catalysts . The nature of these interactions is primarily covalent, as the bromine atoms in 1,8-Dibromooctane form bonds with other molecules, facilitating the synthesis of complex compounds.
Cellular Effects
1,8-Dibromooctane has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to high concentrations of 1,8-Dibromooctane can lead to symptoms such as headache, dizziness, nausea, and vomiting, indicating its impact on cellular homeostasis . Additionally, it may affect the expression of genes involved in detoxification and stress response pathways, altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1,8-Dibromooctane involves its interaction with biomolecules through covalent bonding. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, in the synthesis of carbamate nerve agents, 1,8-Dibromooctane acts as a key intermediate, facilitating the formation of the final product through a series of chemical reactions . These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Dibromooctane can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, with a boiling point of 270-272°C and a melting point of 12-16°C . Prolonged exposure to heat or light can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that 1,8-Dibromooctane can have persistent effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 1,8-Dibromooctane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 1,8-Dibromooctane can cause symptoms such as headache, dizziness, and nausea in animal models . These effects are likely due to the compound’s interaction with cellular signaling pathways and its ability to disrupt cellular homeostasis.
Metabolic Pathways
1,8-Dibromooctane is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into other chemical species. For example, during the hydrobromination of cyclooctene, 1,8-Dibromooctane is formed as an intermediate product . This process involves the addition of bromine atoms to the carbon backbone of cyclooctene, resulting in the formation of 1,8-Dibromooctane.
Transport and Distribution
Within cells and tissues, 1,8-Dibromooctane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, affecting its localization and activity . Additionally, 1,8-Dibromooctane may be sequestered in specific cellular compartments, influencing its distribution and function.
Subcellular Localization
The subcellular localization of 1,8-Dibromooctane is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1,8-Dibromooctane may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . These interactions can impact the compound’s activity and its role in biochemical reactions.
特性
IUPAC Name |
1,8-dibromooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGCUDAFWNSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063520 | |
| Record name | 1,8-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,8-Dibromooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4549-32-0 | |
| Record name | 1,8-Dibromooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dibromooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dibromooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1,8-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dibromooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-Dibromooctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9U6BR88X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




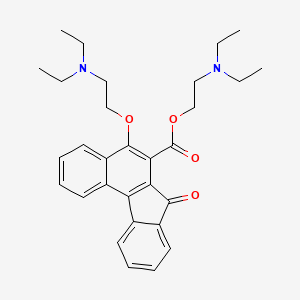
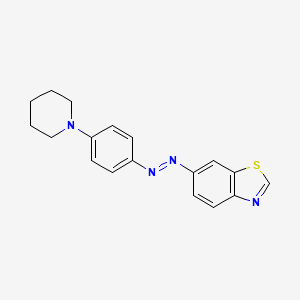

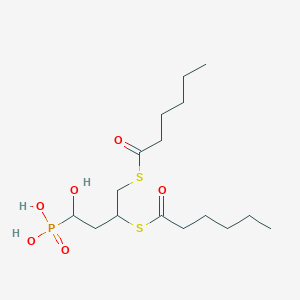
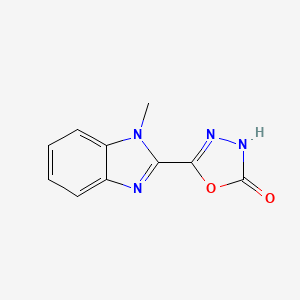
![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
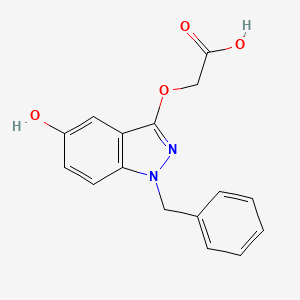

![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
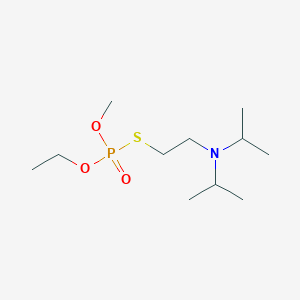
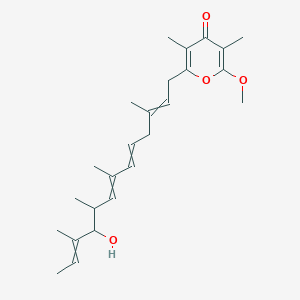
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)